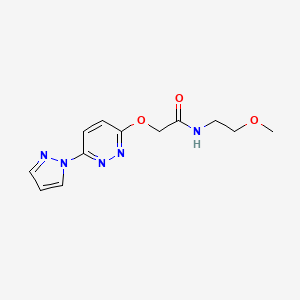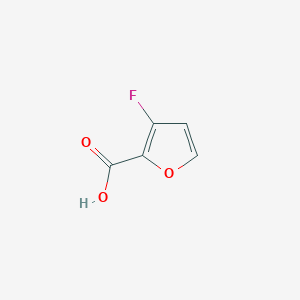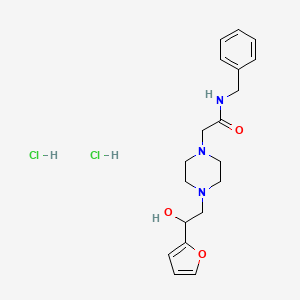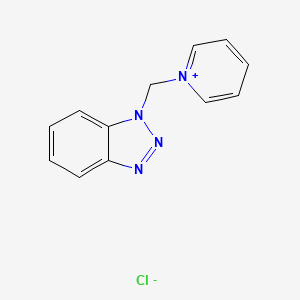![molecular formula C24H24ClN7O3 B2454383 1-(3-ethyl-1-methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)-N-[3-(trifluoromethyl)phenyl]piperidine-3-carboxamide CAS No. 1251665-38-9](/img/structure/B2454383.png)
1-(3-ethyl-1-methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)-N-[3-(trifluoromethyl)phenyl]piperidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3-ethyl-1-methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)-N-[3-(trifluoromethyl)phenyl]piperidine-3-carboxamide is a useful research compound. Its molecular formula is C24H24ClN7O3 and its molecular weight is 493.95. The purity is usually 95%.
BenchChem offers high-quality 1-(3-ethyl-1-methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)-N-[3-(trifluoromethyl)phenyl]piperidine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-ethyl-1-methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)-N-[3-(trifluoromethyl)phenyl]piperidine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Glycine Transporter Inhibition
One significant application of compounds structurally related to the chemical involves their role as Glycine Transporter 1 (GlyT1) inhibitors. Glycine Transporter inhibitors are crucial in increasing glycine concentration in the brain, impacting neurological functions and disorders. Compounds like 1-methyl-N-(propan-2-yl)-N-({2-[4-(trifluoromethoxy)phenyl]pyridin-4-yl}methyl)-1H-imidazole-4-carboxamide, with similar structural features, have been investigated for their potent GlyT1 inhibitory activity, pharmacokinetic profiles, and effects on cerebrospinal fluid glycine concentration in rats (Yamamoto et al., 2016).
Anti-Angiogenic and DNA Cleavage Activities
Derivatives of piperidine-carboxamide, closely related to the compound , have been synthesized and evaluated for their anti-angiogenic and DNA cleavage abilities. These studies used models like the chick chorioallantoic membrane (CAM) and involved assays for DNA binding/cleavage. The findings suggest that specific structural modifications on the phenyl ring of these compounds could enhance their potential as anticancer agents by exerting both anti-angiogenic and cytotoxic effects (Kambappa et al., 2017).
Soluble Epoxide Hydrolase Inhibition
Another research application involves the inhibition of soluble epoxide hydrolase, an enzyme implicated in various physiological processes. Compounds such as 1-(1,3,5-triazin-yl)piperidine-4-carboxamide derivatives have been explored as inhibitors, with critical structural components like the triazine heterocycle essential for high potency and selectivity. These inhibitors show potential for investigation in various disease models (Thalji et al., 2013).
NF-kappaB and AP-1 Gene Expression Inhibition
Compounds with a similar structural motif have been studied for their ability to inhibit NF-kappaB and AP-1 mediated gene expression. These transcription factors play a critical role in inflammatory and immune responses. Research shows that specific substitutions on the pyrimidine ring of these compounds can lead to promising inhibitors with potential therapeutic applications (Palanki et al., 2000).
Antimicrobial and Anticancer Activities
Similarly structured compounds have been synthesized and tested for their antimicrobial and anticancer activities. Their structure-activity relationships suggest that modifications on the pyrimidine ring and side chain can enhance their efficacy against specific microbial strains and cancer cell lines, highlighting their potential in developing new therapeutic agents (Krishnamurthy et al., 2011).
properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-[3-oxo-8-(4-phenylpiperazin-1-yl)-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24ClN7O3/c1-35-20-8-7-17(25)15-19(20)27-21(33)16-32-24(34)31-10-9-26-22(23(31)28-32)30-13-11-29(12-14-30)18-5-3-2-4-6-18/h2-10,15H,11-14,16H2,1H3,(H,27,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPQHBOFYJYMLKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)CN2C(=O)N3C=CN=C(C3=N2)N4CCN(CC4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24ClN7O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-ethyl-1-methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)-N-[3-(trifluoromethyl)phenyl]piperidine-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-Methyl-4-({[(methylsulfanyl)(phenylimino)methyl]amino}methyl)benzene](/img/structure/B2454303.png)


![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholin-4-ylethyl]ethanediamide](/img/structure/B2454309.png)

![N-(2,5-difluorophenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2454311.png)

![1-(4-Fluorophenyl)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]cyclopropane-1-carboxamide](/img/structure/B2454313.png)

![5-(Pyrrolidin-1-ylsulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2454318.png)
![2-bromo-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide](/img/structure/B2454321.png)
![4-(3,4-Dimethoxyphenyl)-10-(2-methylphenyl)-3,5,6,8,10,11-hexaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaene](/img/structure/B2454323.png)